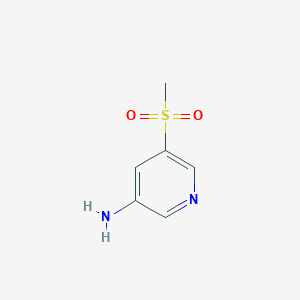

5-(Methylsulfonyl)pyridin-3-amine

Übersicht

Beschreibung

5-(Methylsulfonyl)pyridin-3-amine is an organic compound with the molecular formula C6H8N2O2S . It is used as an intermediate in organic synthesis .

Synthesis Analysis

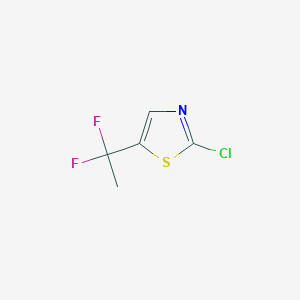

The synthesis of 5-(Methylsulfonyl)pyridin-3-amine involves several steps. One approach involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of 5-(Methylsulfonyl)pyridin-3-amine is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3-position with an amine group (-NH2) and at the 5-position with a methylsulfonyl group (-SO2CH3) .Chemical Reactions Analysis

Pyridinium salts, which include compounds like 5-(Methylsulfonyl)pyridin-3-amine, are known for their diverse reactivity. They have been highlighted in terms of their synthetic routes and their importance as pyridinium ionic liquids, as pyridinium ylides, and in various biological applications .Physical And Chemical Properties Analysis

5-(Methylsulfonyl)pyridin-3-amine is a solid at room temperature . It has a molecular weight of 172.20 . The compound has a high GI absorption and is not BBB permeant . It is also very soluble in water .Wissenschaftliche Forschungsanwendungen

Applications in Synthesis of N-Heterocycles

Chiral Sulfinamides in Asymmetric Synthesis : Chiral sulfinamides, notably tert-butanesulfinamide, have been recognized for their role in the stereoselective synthesis of amines and their derivatives. This methodology facilitates the creation of structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds are crucial for natural product synthesis and developing therapeutic agents, showcasing the broad applicability of chiral sulfinamides in medicinal chemistry and drug discovery (Philip et al., 2020).

Adsorption Behavior and Mechanisms

Removal of Perfluorinated Compounds : Studies on the adsorption behaviors of perfluorinated compounds (PFCs) have demonstrated the efficacy of amine-containing adsorbents in water treatment. The interaction mechanisms, including electrostatic interactions, hydrophobic interactions, and micelle formation, provide insights into developing effective adsorbents for PFC removal from aquatic environments (Du et al., 2014).

Catalysis and Synthetic Pathways

Hybrid Catalysts in Synthesis : The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, crucial for medicinal and pharmaceutical industries, highlights the significance of hybrid catalysts. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been pivotal in developing substituted pyrano[2,3-d]pyrimidine derivatives through one-pot multicomponent reactions. This review underscores the role of hybrid catalysts in enhancing the efficiency and selectivity of synthetic pathways (Parmar et al., 2023).

Environmental and Health Impact Studies

PFAS Removal by Amine-Functionalized Sorbents : Recent advances suggest that amine-functionalized sorbents offer promising solutions for the removal of PFAS from municipal water and wastewater. The critical analysis of these sorbents sheds light on their development and application, emphasizing electrostatic interactions, hydrophobic interactions, and sorbent morphology as key factors (Ateia et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 5-(Methylsulfonyl)pyridin-3-amine is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

5-(Methylsulfonyl)pyridin-3-amine acts as a selective COX-2 inhibitor . It binds to the COX-2 enzyme, inhibiting its activity and thereby reducing the production of inflammatory mediators . The compound’s SO2Me pharmacophore is inserted into the secondary pocket of COX-2 and forms hydrogen bonds with the active site .

Biochemical Pathways

By inhibiting the COX-2 enzyme, 5-(Methylsulfonyl)pyridin-3-amine disrupts the arachidonic acid cascade . This cascade is responsible for the production of prostanoids, which play a role in many inflammatory processes . Therefore, the inhibition of COX-2 leads to a decrease in prostanoid production, reducing inflammation, pain, and fever caused by these substances .

Result of Action

The inhibition of the COX-2 enzyme by 5-(Methylsulfonyl)pyridin-3-amine results in a reduction of inflammation, pain, and fever . This is due to the decreased production of prostanoids, which are key mediators of these symptoms .

Eigenschaften

IUPAC Name |

5-methylsulfonylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIVFUZYNGOHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2927760.png)

![2-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2927761.png)

![N-(4-ethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2927764.png)

![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2927766.png)

![Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate](/img/structure/B2927770.png)